molecular formula C11H16O2 B12660922 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one CAS No. 97403-92-4

1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one

Cat. No.: B12660922
CAS No.: 97403-92-4
M. Wt: 180.24 g/mol
InChI Key: IOURLUJNIODGHH-UHFFFAOYSA-N
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Description

1-Bicyclo[221]hept-5-EN-2-YL-4-hydroxybutan-2-one is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone yields a secondary alcohol.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Shares the bicyclic structure but lacks the hydroxyl and butanone groups.

    Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure with different functional groups.

Uniqueness

1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.

Properties

CAS No.

97403-92-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C11H16O2/c12-4-3-11(13)7-10-6-8-1-2-9(10)5-8/h1-2,8-10,12H,3-7H2

InChI Key

IOURLUJNIODGHH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)CCO

Origin of Product

United States

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